![molecular formula C15H20O3 B1302619 5-(4-tert-Butylphenyl)-5-oxovaleric acid CAS No. 97692-66-5](/img/structure/B1302619.png)
5-(4-tert-Butylphenyl)-5-oxovaleric acid
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Overview
Description
5-(4-tert-Butylphenyl)-5-oxovaleric acid, also known as 5-t-Butyl-5-oxovalerate, is a widely used organic compound in chemical synthesis and scientific research. It is a white powder with a melting point of 67-68°C and a boiling point of 181-182°C. It is an important intermediate in the production of a variety of compounds, such as pharmaceuticals, polymers, and dyes. It is also used as a starting material in the synthesis of other compounds, such as esters, amides, and amines. 5-t-Butyl-5-oxovalerate has a wide range of applications in the scientific research field, including its use as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of enzymes.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate is not fully understood. It is known to act as an inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. It is also known to act as a substrate for enzyme assays, meaning that it is used to measure the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate are not fully understood. It is known to act as an inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. This can have a variety of effects, including the inhibition of metabolic pathways and the disruption of cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. The main limitation of using 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate in laboratory experiments is its lack of specificity, as it can act as an inhibitor of multiple enzymes.
Future Directions
The future directions for research on 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and medical fields. Additionally, further research into its structure and reactivity could lead to the development of new and improved synthesis methods. Finally, research into its use as an inhibitor of enzymes could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate is typically performed by a two-step reaction. In the first step, 4-tert-butylphenol is reacted with an acid anhydride, such as acetic anhydride, to form 4-tert-butylphenyl acetate. In the second step, the 4-tert-butylphenyl acetate is reacted with an alkali metal oxide, such as sodium oxide, to form 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate.
Scientific Research Applications
5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate has been widely used in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of enzymes. It has also been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs.
properties
IUPAC Name |
5-(4-tert-butylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDWEJUANCIGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373831 |
Source
|
Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97692-66-5 |
Source
|
Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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